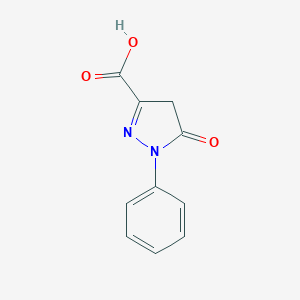

5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >30.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-oxo-1-phenyl-4H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-9-6-8(10(14)15)11-12(9)7-4-2-1-3-5-7/h1-5H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMZSHPUSPMOODC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN(C1=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152276 | |

| Record name | 5-Oxo-1-phenyl-2-pyrazoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801906 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

119-18-6 | |

| Record name | 1-Phenyl-3-carboxy-5-pyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Oxo-1-phenyl-2-pyrazoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Oxo-1-phenyl-2-pyrazoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxo-1-phenyl-2-pyrazoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Oxo-1-phenyl-2-pyrazoline-3-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2E7CC36BT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic Acid

Abstract: This technical guide provides an in-depth exploration of the synthesis and comprehensive characterization of 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (C₁₀H₈N₂O₃, M.W: 204.18 g/mol )[1][2]. This pyrazolone derivative is a significant heterocyclic compound, serving as a crucial intermediate in the synthesis of various dyes and pigments and as a scaffold for novel pharmaceutical agents[1][3]. This document details a robust and reproducible synthetic protocol, rooted in the principles of cyclocondensation reactions. Furthermore, it establishes a multi-technique analytical workflow for the unambiguous structural elucidation and purity verification of the synthesized compound. The intended audience for this guide includes organic chemists, medicinal chemists, and material scientists engaged in the research and development of heterocyclic compounds.

Introduction and Scientific Context

Chemical Identity and Structural Paradigm

This compound, also commonly known as 1-Phenyl-5-pyrazolone-3-carboxylic acid, is a five-membered heterocyclic compound featuring a pyrazolone core. A critical aspect of its chemistry is the existence of keto-enol tautomerism, allowing the structure to interconvert between the 5-oxo (keto) form and the 5-hydroxy (enol) form.[4][5] The keto form is generally predominant in the solid state and in many common solvents. This structural feature is fundamental to its reactivity and its utility as a versatile chemical building block.

Significance and Applications

The pyrazolone ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anti-cancer, and anti-convulsant properties.[3] The title compound, with its carboxylic acid functionality, provides a reactive handle for further molecular modifications, enabling the development of diverse compound libraries for drug discovery programs. Beyond pharmaceuticals, it is extensively used as a coupling component in the synthesis of azo dyes and pigments.[1]

Synthesis Methodology

The synthesis of this compound is most effectively achieved via a two-stage, one-pot reaction sequence involving a Knorr-type pyrazole synthesis followed by ester hydrolysis.

Retrosynthetic Analysis and Mechanistic Rationale

The synthesis begins with the cyclocondensation of phenylhydrazine with diethyl oxalate. This reaction is a classic example of pyrazolone formation.

-

Nucleophilic Acyl Substitution: One nitrogen atom of phenylhydrazine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This results in the formation of an intermediate hydrazide-ester.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the remaining ester carbonyl group, leading to the formation of the five-membered pyrazolone ring and the elimination of an ethanol molecule.

-

Saponification: The resulting ethyl ester, ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate[6][7], is not isolated but is hydrolyzed in situ under basic conditions (saponification) to its corresponding carboxylate salt.

-

Acidification: Subsequent acidification of the reaction mixture protonates the carboxylate salt, precipitating the final product, this compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves the use of hazardous chemicals. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Materials:

-

Phenylhydrazine (97%)

-

Diethyl oxalate (99%)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Ethanol (95% or absolute)

-

Deionized water

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (8.0 g, 0.2 mol) in ethanol (100 mL).

-

Addition of Reagents: To the ethanolic NaOH solution, add phenylhydrazine (10.8 g, 0.1 mol) dropwise with stirring. Following this, add diethyl oxalate (14.6 g, 0.1 mol) to the mixture. The addition should be controlled to manage any exotherm.

-

Cyclocondensation: Heat the reaction mixture to reflux and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate:hexane (1:1).

-

Hydrolysis and Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold deionized water.

-

Acidification and Precipitation: Slowly add concentrated hydrochloric acid to the aqueous solution with constant stirring until the pH is approximately 2-3. A solid precipitate of the target compound will form.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

-

Recrystallization: Purify the crude solid by recrystallization from a suitable solvent, such as hot ethanol or an ethanol/water mixture, to yield colorless or pale yellow needles.

-

Drying: Dry the purified crystals in a vacuum oven at 60-70 °C to a constant weight. The expected melting point is approximately 237 °C.[1]

Synthesis Workflow Diagram

Caption: Analytical workflow for product verification.

Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Description |

| Aromatic Protons | 7.20 - 7.80 | Multiplet corresponding to the 5 protons of the phenyl ring. |

| CH₂ Protons | ~3.0 - 4.0 | Singlet (or AB quartet) for the two protons at the C4 position of the pyrazolone ring. |

| Carboxylic Acid -OH | > 12.0 | Very broad singlet, characteristic of a carboxylic acid proton. [8]Its position is concentration-dependent. |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Description |

| Pyrazolone C=O | ~170 - 180 | Carbonyl of the pyrazolone ring. [3] |

| Carboxylic Acid C=O | ~160 - 170 | Carbonyl of the carboxylic acid group. [8] |

| Aromatic Carbons | 115 - 140 | Signals for the six carbons of the phenyl ring. |

| Pyrazolone C3 | ~145 - 155 | Carbon bearing the carboxylic acid group. |

| Pyrazolone C4 | ~40 - 50 | Methylene carbon in the pyrazolone ring. |

FTIR is used to identify the key functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet or an ATR accessory.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Absorption Band |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad band due to hydrogen-bonded dimers. [8][9] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, medium intensity peaks. [10] |

| C=O Stretch (Carboxylic Acid) | 1700 - 1760 | Strong, sharp absorption. [8][9] |

| C=O Stretch (Pyrazolone) | 1690 - 1710 | Strong, sharp absorption, often distinct from the acid carbonyl. [10] |

| C=N Stretch (Pyrazolone) | 1590 - 1600 | Medium to strong intensity. [3][10] |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong intensity. [9] |

Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.

-

Expected Molecular Ion Peak (M⁺): For C₁₀H₈N₂O₃, the expected m/z value is 204.18. In high-resolution mass spectrometry (HRMS), this can be confirmed to high precision.

-

Fragmentation: Common fragmentation pathways for pyrazoles involve the loss of HCN and cleavage of the pyrazolone ring, providing a characteristic fingerprint for the compound class. [11][12]

Chromatographic and Physical Analysis

RP-HPLC is the standard method for determining the purity of the final compound.

| Parameter | Typical Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reverse-phase column suitable for aromatic compounds. [13] |

| Mobile Phase | A: 0.1% TFA in Water, B: Acetonitrile (or Methanol) | Acidified aqueous phase to ensure protonation of the carboxylic acid. [13] |

| Gradient | 20% B to 80% B over 20 minutes | To elute the compound and separate it from potential impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. [13] |

| Detection | UV at 254 nm or Diode Array Detector (DAD) | The phenyl and pyrazolone chromophores absorb strongly in the UV region. |

| Expected Result | A single major peak with >95% peak area, indicating high purity. |

The melting point is a fundamental physical property that serves as a reliable indicator of purity. A sharp melting point range close to the literature value suggests a pure compound.

-

Literature Melting Point: 237 °C [1]

Conclusion

This guide has outlined a validated and reliable methodology for the synthesis of this compound. The described protocol is scalable and employs common laboratory reagents and techniques. Furthermore, the comprehensive characterization workflow, utilizing NMR, FTIR, MS, HPLC, and melting point analysis, provides a robust framework for scientists to verify the structural integrity and purity of the synthesized material, ensuring its suitability for subsequent applications in research and development.

References

- New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8379965/

- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). ijcpa.in.

- Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. (2022, August 2). Taylor & Francis Online. Retrieved January 13, 2026, from https://www.tandfonline.com/doi/full/10.1080/10426507.2022.2106001

- Physicochemical Characterization of Substituted Pyrazolone Compounds: An In-depth Technical Guide. (n.d.). Benchchem. Retrieved January 13, 2026, from https://www.benchchem.

- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 13, 2026, from https://www.jocpr.

- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (2020, January 21). Royal Society of Chemistry. Retrieved January 13, 2026, from https://pubs.rsc.org/en/content/articlelanding/2020/nj/c9nj05364a

- Separation of Pyrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 13, 2026, from https://sielc.com/separation-of-pyrazole-on-newcrom-r1-hplc-column/

- The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic... (n.d.). ResearchGate. Retrieved January 13, 2026, from https://www.researchgate.net/figure/The-FTIR-spectra-of-gaseous-products-of-1H-pyrazole-3-5-dicarboxylic-acid-decomposition_fig3_362241512

- 3,5-pyrazoledicarboxylic acid(3112-31-0)ir1. (n.d.). ChemicalBook. Retrieved January 13, 2026, from https://www.chemicalbook.com/spectrum/3112-31-0_ir1.htm

- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2014, May 22). MDPI. Retrieved January 13, 2026, from https://www.mdpi.com/1422-8599/2014/5/M823

- This compound. (2024, April 9). ChemBK. Retrieved January 13, 2026, from https://www.chembk.com/en/chem/5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic-acid

- A one-step synthesis of pyrazolone. (2001). ResearchGate. Retrieved January 13, 2026, from https://www.researchgate.net/publication/250032904_A_one-step_synthesis_of_pyrazolone

- Technical Support Center: HPLC Analysis of Pyrazolinone Derivatives. (n.d.). Benchchem. Retrieved January 13, 2026, from https://www.benchchem.

- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2012, August 28). MDPI. Retrieved January 13, 2026, from https://www.mdpi.com/1420-3049/17/9/10133

- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. (n.d.). NIST WebBook. Retrieved January 13, 2026, from https://webbook.nist.gov/cgi/cbook.cgi?ID=C89338

- Mass spectral investigation of compounds 1 and 11-15. (n.d.). ResearchGate. Retrieved January 13, 2026, from https://www.researchgate.net/figure/Mass-spectral-investigation-of-compounds-1-and-11-15_tbl2_236166121

- Synthesis of Pyrazole Compounds by Using Sonication Method. (2020, June 20). International Journal of Trend in Scientific Research and Development. Retrieved January 13, 2026, from https://www.ijtsrd.com/papers/ijtsrd31393.pdf

- Pyrazole-3-carboxylic acid. (n.d.). SpectraBase. Retrieved January 13, 2026, from https://spectrabase.com/spectrum/5YnJbYQ2aXf

- Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate. (2013, July 11). lookchem.com. Retrieved January 13, 2026, from https://www.lookchem.com/cas-89/89-33-8.html

- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2018, August 24). DergiPark. Retrieved January 13, 2026, from https://dergipark.org.tr/en/pub/artuklufen/issue/39097/458310

- Synthesis of Pyrazolone Derivatives and their Biological Activities. (n.d.). Rasayan Journal. Retrieved January 13, 2026, from https://rasayanjournal.co.in/vol-2/issue-2/17.pdf

- Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (2015, June 29). Royal Society of Chemistry. Retrieved January 13, 2026, from https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob01046k

- 4,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid. (n.d.). PubChem. Retrieved January 13, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/97559

- IR: carboxylic acids. (n.d.). University of Calgary. Retrieved January 13, 2026, from https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch19/ir-cooh.html

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2012, January 1). Semantic Scholar. Retrieved January 13, 2026, from https://www.semanticscholar.org/paper/Trends-for-Pyrazole-Fragmentation-Determined-by-Gas-Flisz%C3%A1r-Pra%C5%BEnikar/48202476579895232d308351d382d61d15764d02

- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester. (n.d.). PubChem. Retrieved January 13, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/80814

- Synthesis of new derivatives of 1-(3-Aminophenyl)-4-benzoyl-5-phenyl-1H- pyrazole-3-carboxylic acid. (2013). ResearchGate. Retrieved January 13, 2026, from https://www.researchgate.net/publication/287661002_Synthesis_of_new_derivatives_of_1-3-Aminophenyl-4-benzoyl-5-phenyl-1H-_pyrazole-3-carboxylic_acid

- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester. (n.d.). U.S. Environmental Protection Agency. Retrieved January 13, 2026, from https://comptox.epa.gov/dashboard/dsstoxdb/results?search=DTXSID2064311

- Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022, August 8). ACS Publications. Retrieved January 13, 2026, from https://pubs.acs.org/doi/10.1021/acsomega.2c03378

- Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). Chemistry LibreTexts. Retrieved January 13, 2026, from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles

- Pyrazolone-type compounds: synthesis and in silico assessment of antiviral potential against key viral proteins of SARS-CoV-2. (2022, November 16). PubMed Central. Retrieved January 13, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9667794/

- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. (n.d.). NIST WebBook. Retrieved January 13, 2026, from https://webbook.nist.gov/cgi/cbook.cgi?Spec=C89338

- Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. (2015). The Royal Society of Chemistry. Retrieved January 13, 2026, from https://pubs.rsc.org/en/content/articlepdf/2015/ra/c5ra06519b

Sources

- 1. chembk.com [chembk.com]

- 2. 4,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid | C10H7N3O5 | CID 97559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]

- 7. Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate [dyestuffintermediates.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 13. ijcpa.in [ijcpa.in]

Spectroscopic Characterization of 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid . In the absence of directly published spectra for this specific molecule, this document synthesizes data from closely related analogs and foundational spectroscopic principles to offer a robust predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a thorough understanding of the structural elucidation of pyrazolone derivatives.

Introduction: The Significance of Pyrazolones

Pyrazolone derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The precise structural confirmation of these compounds is paramount to understanding their function and ensuring their purity and identity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.[2][3] This guide will detail the expected spectroscopic signatures of this compound, providing a valuable reference for its synthesis and analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of its structural analogs, including its methyl and ethyl esters.[4][5]

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~13.0 - 14.0 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet that is exchangeable with D₂O. |

| ~7.8 - 8.0 | doublet | 2H | Ar-H (ortho) | The ortho protons on the phenyl ring are deshielded by the pyrazolone nitrogen. |

| ~7.4 - 7.6 | triplet | 2H | Ar-H (meta) | The meta protons on the phenyl ring will exhibit a typical triplet splitting pattern. |

| ~7.2 - 7.4 | triplet | 1H | Ar-H (para) | The para proton on the phenyl ring will appear as a triplet. |

| ~3.5 | singlet | 2H | -CH₂- | The methylene protons on the pyrazolone ring are expected to be a singlet due to the adjacent carbonyl group. This is a key characteristic of the 4,5-dihydro-1H-pyrazole ring system. |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~165 - 170 | -COOH | The carbonyl carbon of the carboxylic acid is expected in this region. |

| ~160 - 165 | C=O (Amide) | The amide carbonyl carbon of the pyrazolone ring is typically found in this range. |

| ~150 - 155 | C=N | The carbon involved in the imine-like bond within the pyrazole ring. |

| ~138 - 140 | Ar-C (ipso) | The ipso-carbon of the phenyl ring attached to the nitrogen. |

| ~129 - 130 | Ar-CH (meta) | The meta-carbons of the phenyl ring. |

| ~125 - 127 | Ar-CH (para) | The para-carbon of the phenyl ring. |

| ~120 - 122 | Ar-CH (ortho) | The ortho-carbons of the phenyl ring. |

| ~40 - 45 | -CH₂- | The methylene carbon of the pyrazolone ring. |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration | Rationale and Comparative Insights |

| 3200 - 2500 | O-H (Carboxylic Acid) | Broad stretching vibration | This very broad absorption is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[6][7] |

| ~1720 - 1740 | C=O (Carboxylic Acid) | Strong stretching vibration | The carbonyl stretch of the carboxylic acid is expected in this region. |

| ~1680 - 1700 | C=O (Amide) | Strong stretching vibration | The amide carbonyl of the pyrazolone ring will also show a strong absorption.[8] |

| ~1590 - 1610 | C=N | Stretching vibration | The C=N stretch of the pyrazole ring is a characteristic absorption.[8] |

| ~1500 and ~1450 | C=C (Aromatic) | Stretching vibrations | These are characteristic absorptions for the phenyl ring. |

| ~3050 - 3100 | C-H (Aromatic) | Stretching vibration | Aromatic C-H stretches appear above 3000 cm⁻¹.[8] |

| ~2900 - 3000 | C-H (Aliphatic) | Stretching vibration | The C-H stretch of the methylene group.[8] |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion | Rationale and Comparative Insights |

| 204 | [M]⁺ | The molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₈N₂O₃).[9] |

| 159 | [M - COOH]⁺ | Loss of the carboxylic acid group is a common fragmentation pathway. |

| 131 | [M - COOH - CO]⁺ | Subsequent loss of a carbonyl group from the pyrazolone ring. |

| 77 | [C₆H₅]⁺ | The phenyl cation is a common fragment. |

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data. These protocols are designed to be self-validating and ensure high-quality, reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of the analyte.

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the dried sample of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the acidic proton of the carboxylic acid.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ multiplet at 39.52 ppm.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -2 to 15 ppm.

-

Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and perform phase and baseline corrections.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a sufficient number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data with a line broadening factor of 1-2 Hz.

-

Causality Behind Experimental Choices:

-

DMSO-d₆ as Solvent: This solvent is chosen for its ability to dissolve the polar carboxylic acid and, importantly, to slow down the exchange of the acidic proton, allowing for its observation in the ¹H NMR spectrum.

-

500 MHz Spectrometer: A higher field strength provides better signal dispersion and resolution, which is critical for unambiguously assigning the protons in the aromatic region.

Caption: FT-IR Spectroscopy Workflow

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in both positive and negative ion modes to determine which provides better sensitivity for the analyte.

-

Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

-

Analyze the fragmentation pattern to gain further structural information.

-

Causality Behind Experimental Choices:

-

ESI Source: Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like carboxylic acids, often resulting in a prominent molecular ion peak with minimal fragmentation, which simplifies the determination of the molecular weight.

Caption: Interrelation of Spectroscopic Data for Structural Elucidation

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a solid framework for the structural confirmation of this compound. By integrating the predicted data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently verify the identity and purity of this important pyrazolone derivative. The detailed protocols and the rationale behind the experimental choices are intended to ensure the generation of high-quality, reliable data, which is the bedrock of scientific integrity in chemical research and development.

References

-

New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. National Institutes of Health. Available at: [Link]

-

Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. Taylor & Francis Online. Available at: [Link]

-

Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Royal Society of Chemistry. Available at: [Link]

-

Full article: Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. Taylor & Francis Online. Available at: [Link]

-

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. Available at: [Link]

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]

-

This compound. ChemBK. Available at: [Link]

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

-

Introduction to IR Spectroscopy - Carboxylic Acids. YouTube. Available at: [Link]

Sources

- 1. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]

- 5. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chembk.com [chembk.com]

An In-depth Technical Guide to Naphthyl Benzoates: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of naphthyl benzoates, with a primary focus on 1-naphthyl benzoate (CAS No. 607-55-6) and its isomer, 2-naphthyl benzoate (CAS No. 93-44-7). It is designed for researchers, scientists, and professionals in drug development and materials science. This document will delve into the distinct chemical and physical properties of these aromatic esters, detail their primary synthesis methodologies with a focus on the underlying chemical principles, and explore their significant applications, particularly in organic synthesis and photochemical research.

Introduction and Clarification of CAS Number

While the initial query referenced CAS number 119-18-6, which corresponds to 5-Oxo-1-phenyl-2-pyrazolin-3-carboxylic acid[1][2], the broader context of the topic suggests a focus on naphthyl benzoates. This guide will proceed with a detailed examination of 1-naphthyl benzoate and 2-naphthyl benzoate, as these compounds are of significant interest in the fields of organic synthesis and materials science. It is presumed that the original CAS number was a typographical error.

Naphthyl benzoates are aromatic esters that serve as crucial intermediates in the synthesis of more complex molecules, including dyes and potential pharmaceutical agents[3]. Their utility also extends to photochemical research, where they undergo photo-Fries rearrangement, and as components in the development of liquid crystals[3]. The isomeric position of the benzoate group on the naphthalene ring significantly influences the compound's steric and electronic characteristics, leading to distinct properties and reactivity profiles for 1-naphthyl benzoate and 2-naphthyl benzoate[3].

Physicochemical Properties of Naphthyl Benzoates

A thorough understanding of the physicochemical properties of naphthyl benzoates is essential for their effective application in research and industry. The table below summarizes key quantitative data for both 1-naphthyl benzoate and 2-naphthyl benzoate.

| Property | 1-Naphthyl Benzoate | 2-Naphthyl Benzoate |

| CAS Number | 607-55-6[4] | 93-44-7[5] |

| Molecular Formula | C₁₇H₁₂O₂[4] | C₁₇H₁₂O₂[5] |

| Molecular Weight | 248.28 g/mol [4] | 248.28 g/mol [5] |

| Melting Point | 56 °C[6] | 105 - 109 °C[7] |

| Boiling Point | 351.35 °C (estimate)[8] | Not available |

| Appearance | Solid[9] | Light brown crystalline powder[10] |

| Solubility | Soluble in methanol[9] | Insoluble in water[7] |

| InChI Key | KZWCTFLBFSWYHS-UHFFFAOYSA-N[4] | DWJIJRSTYFPKGD-UHFFFAOYSA-N[11] |

Synthesis of Naphthyl Benzoates

The synthesis of naphthyl benzoates is most commonly achieved through esterification reactions. The two primary methods employed are Fischer-Speier esterification and the Schotten-Baumann reaction. The choice of method depends on the starting materials and desired reaction conditions.

Fischer-Speier Esterification

This method involves the acid-catalyzed reaction between a naphthol and benzoic acid.

Causality of Experimental Choices:

-

Acid Catalyst: A strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is used to protonate the carbonyl oxygen of the benzoic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the naphthol.

-

Solvent: A non-polar solvent like toluene is used to facilitate the removal of water, a byproduct of the reaction, through azeotropic distillation. This shifts the equilibrium towards the formation of the ester, maximizing the yield.

-

Reflux: Heating the reaction mixture to reflux increases the reaction rate by providing the necessary activation energy for the reaction to proceed at a reasonable pace.

Experimental Protocol:

-

Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine equimolar amounts of 1-naphthol (or 2-naphthol) and benzoic acid. For instance, use 14.4 g (0.1 mol) of naphthol and 12.2 g (0.1 mol) of benzoic acid[3].

-

Solvent and Catalyst Addition: Add a sufficient volume of toluene (e.g., 100 mL) to dissolve the reactants. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL)[3].

-

Reflux: Heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 4-8 hours, during which water will be collected in the Dean-Stark trap[3].

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acidic catalyst, followed by a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Caption: Fischer-Speier Esterification Workflow.

Schotten-Baumann Reaction

This method is particularly useful when starting with an acid chloride and involves the reaction of benzoyl chloride with a naphthol in the presence of a base.

Causality of Experimental Choices:

-

Base: A dilute aqueous base, such as sodium hydroxide, is used to deprotonate the naphthol, forming the more nucleophilic naphthoxide ion. The base also neutralizes the hydrochloric acid that is formed as a byproduct of the reaction.

-

Vigorous Shaking: The reaction is often biphasic (aqueous and organic). Vigorous shaking is necessary to increase the interfacial area between the two phases, thereby facilitating the reaction between the naphthoxide in the aqueous phase and the benzoyl chloride in the organic phase.

Experimental Protocol:

-

Naphthol Solution: In a flask, dissolve 2-naphthol (e.g., 3.6 g, 0.025 mol) in approximately 50 mL of 5% aqueous sodium hydroxide. Cool the solution in an ice bath.

-

Addition of Benzoyl Chloride: Add benzoyl chloride (e.g., 3.5 g, 0.025 mol) in small portions to the cooled naphthol solution while shaking vigorously.

-

Reaction: Continue to shake the mixture for 10-15 minutes until the smell of benzoyl chloride has disappeared.

-

Isolation: Filter the solid product using suction filtration and wash it thoroughly with cold water to remove any unreacted starting materials and salts.

-

Purification: Recrystallize the crude 2-naphthyl benzoate from ethanol to obtain the pure product.

Caption: Schotten-Baumann Reaction Workflow.

Applications of Naphthyl Benzoates

Naphthyl benzoates are versatile compounds with applications in several areas of chemical research and industry.

-

Organic Synthesis: They are primarily used as intermediates in the synthesis of more complex organic molecules. The ester functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding naphthol and benzoic acid.[3]

-

Photochemical Research: 1-Naphthyl benzoate is known to undergo a photo-Fries rearrangement upon UV irradiation. This reaction involves the homolytic cleavage of the ester bond, leading to the formation of radical intermediates that can recombine to form keto isomers and acyl naphthols.[3]

-

Liquid Crystals: Certain derivatives of naphthyl benzoate have been investigated for their liquid crystalline properties, with some exhibiting enantiotropic nematic mesophases, which are of interest for display technologies.[3]

-

Proteomics Research: 2-Naphthyl benzoate is considered a useful biochemical for proteomics research, where high-purity reagents are essential for various assays and analytical techniques.[5]

-

Industrial Applications: 2-Naphthyl benzoate also finds use as a hardening agent for paraffin, enhancing its durability for applications such as sample embedding in histology and specialized coatings.

Analytical Techniques

The analysis and characterization of naphthyl benzoates are crucial for ensuring their purity and confirming their identity.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for analyzing 1-naphthyl benzoate.[3] A typical mobile phase consists of acetonitrile, water, and an acid such as phosphoric acid or formic acid for mass spectrometry compatibility.[4] This method is scalable and can be used for the isolation of impurities in preparative separations and is also suitable for pharmacokinetic studies.[4]

-

Melting Point Determination: The melting point is a key physical property used to assess the purity of the synthesized compound. The procedure involves packing a small amount of the finely crushed, dry sample into a capillary tube and heating it in a melting point apparatus.[3]

Safety and Handling

Proper handling and storage of naphthyl benzoates are essential to ensure laboratory safety.

-

General Precautions: Handle in a well-ventilated area and wear suitable protective clothing, including gloves and eye protection, to avoid contact with skin and eyes.[12] Avoid the formation of dust and aerosols.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12][13]

-

Fire Safety: In case of fire, use dry chemical, foam, water spray, or carbon dioxide as extinguishing media.[9] Decomposition upon combustion may generate poisonous fumes.[9]

Conclusion

1-Naphthyl benzoate and 2-naphthyl benzoate are important aromatic esters with distinct properties and a range of applications. Their synthesis via Fischer-Speier esterification or the Schotten-Baumann reaction is well-established, with the choice of method depending on the available starting materials and desired reaction conditions. A comprehensive understanding of their properties, synthesis, and applications is vital for researchers and scientists working in organic synthesis, materials science, and drug development.

References

-

1-Naphthyl benzoate - SIELC Technologies. (2018, May 16). Retrieved from [Link]

-

GHS 11 (Rev.11) SDS Word 下载CAS: 607-55-6 Name: 1-naphthyl benzoate - XiXisys. (n.d.). Retrieved from [Link]

-

High-Purity 2-Naphthyl Benzoate: Applications in Research and Industry. (n.d.). Retrieved from [Link]

-

1-naphthyl benzoate - Stenutz. (n.d.). Retrieved from [Link]

-

119-18-6|5-Oxo-1-phenyl-2-pyrazolin-3-carboxylic acid - Shanghai... (n.d.). Retrieved from [Link]

-

UNIT 2 : ORGANIC PREPARATIONS - eGyanKosh. (n.d.). Retrieved from [Link]

-

Cas 119-18-6,5-Oxo-1-phenyl-2-pyrazolin-3-carboxylic ... - LookChem. (n.d.). Retrieved from [Link]

-

CAS NO. 607-55-6 | 1-naphthyl benzoate | C17H12O2 - Local Pharma Guide. (n.d.). Retrieved from [Link]

-

Material Safety Data Sheet - 2-Naphthyl benzoate, 98% - Cole-Parmer. (n.d.). Retrieved from [Link]

-

beta-naphthyl benzoate, 93-44-7 - The Good Scents Company. (n.d.). Retrieved from [Link]

-

1-Naphthalenol, 1-benzoate - ChemBK. (n.d.). Retrieved from [Link]

-

2-Naphthyl benzoate | C17H12O2 | CID 66734 - PubChem - NIH. (n.d.). Retrieved from [Link]

Sources

- 1. 5-Oxo-1-phenyl-2-pyrazolin-3-carboxylic acid 119-18-6 [sigmaaldrich.com]

- 2. 5-Oxo-1-phenyl-2-pyrazolin-3-carboxylic acid CAS#: 119-18-6 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. 1-Naphthyl benzoate | SIELC Technologies [sielc.com]

- 5. scbt.com [scbt.com]

- 6. 1-naphthyl benzoate [stenutz.eu]

- 7. fishersci.com [fishersci.com]

- 8. 1-naphthyl benzoate | 607-55-6 [amp.chemicalbook.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. 2-Naphthyl benzoate | C17H12O2 | CID 66734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 607-55-6 Name: 1-naphthyl benzoate [xixisys.com]

- 13. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

Tautomeric Landscapes of 1-Phenyl-3-carboxy-5-pyrazolone Derivatives: An In-Depth Technical Guide

Abstract

Derivatives of 1-phenyl-3-carboxy-5-pyrazolone represent a cornerstone in medicinal chemistry and materials science, with their efficacy intrinsically linked to their nuanced structural chemistry.[1][2][3][4][5] A profound understanding of the tautomeric equilibria inherent to these molecules is paramount for the rational design of novel therapeutics and functional materials. This technical guide provides a comprehensive exploration of the tautomerism in 1-phenyl-3-carboxy-5-pyrazolone derivatives, synthesizing foundational principles with advanced analytical methodologies. We will delve into the structural intricacies of the predominant tautomeric forms, the sophisticated techniques employed for their characterization, and the subtle environmental factors that govern their interconversion. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the chemical versatility of these remarkable compounds.

The Significance of Tautomerism in Pyrazolone Scaffolds

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for the biological activity and physicochemical properties of molecules.[1][6][7] In the realm of pyrazolone derivatives, this phenomenon is particularly pronounced, giving rise to a landscape of tautomers that can significantly influence receptor binding, solubility, and metabolic stability.[8][9] The 1-phenyl-3-carboxy-5-pyrazolone core can exist in several tautomeric forms, primarily the keto-enol and amine-imine types, each with a unique electronic and steric profile.[7][10] The ability to predict and control this equilibrium is a critical lever in the optimization of lead compounds in drug discovery.

The Tautomeric Forms of 1-Phenyl-3-carboxy-5-pyrazolone Derivatives

The principal tautomeric forms of 1-phenyl-3-carboxy-5-pyrazolone derivatives are the hydroxyl-pyrazole (OH-form), the keto-pyrazole (CH-form), and the zwitterionic (NH-form). The equilibrium between these forms is influenced by the electronic nature of substituents, the polarity of the solvent, and the pH of the medium.

-

Hydroxyl-Pyrazole (Enol-form): This form is characterized by an aromatic pyrazole ring with a hydroxyl group at the C5 position. It is often favored in nonpolar solvents and can form dimers through intermolecular hydrogen bonding.[11][12]

-

Keto-Pyrazole (Keto-form): In this tautomer, the pyrazole ring is non-aromatic, and a ketone group is present at the C5 position. Polar solvents tend to stabilize this form.

-

Zwitterionic-Form (Amine-Imine Isomer): This form can arise from proton transfer from the carboxylic acid to a nitrogen atom of the pyrazole ring, leading to a zwitterionic species. Its prevalence is highly dependent on the specific molecular structure and the surrounding environment.

The interplay between these forms is a delicate balance of electronic and steric effects, as well as intermolecular interactions with the solvent.

Caption: Tautomeric equilibria in 1-phenyl-3-carboxy-5-pyrazolone derivatives.

Analytical Characterization of Tautomers

Elucidating the dominant tautomeric form and the dynamics of the equilibrium requires a multi-pronged analytical approach. High-resolution spectroscopic and crystallographic techniques are indispensable tools in this endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for studying tautomerism in solution.[11][13] By analyzing the chemical shifts, coupling constants, and signal intensities of ¹H, ¹³C, and ¹⁵N nuclei, one can gain detailed insights into the molecular structure and the relative populations of different tautomers.

-

¹H NMR: The chemical shift of the proton attached to the pyrazolone ring (at C4) and the presence or absence of a hydroxyl or N-H proton signal are key indicators. For instance, a broad signal in the 10-13 ppm range is often indicative of an OH or NH proton involved in hydrogen bonding.[11]

-

¹³C NMR: The chemical shifts of the carbonyl carbon (C5) and the carbon bearing the carboxyl group (C3) are particularly sensitive to the tautomeric form. The C5 chemical shift will be significantly different in the keto-form (around 170 ppm) compared to the enol-form (around 160 ppm).[11]

-

¹⁵N NMR: The chemical shifts of the two nitrogen atoms in the pyrazole ring provide unambiguous evidence of the protonation state and the electronic environment, helping to distinguish between the different tautomers.[11][12]

Table 1: Representative ¹³C and ¹⁵N NMR Chemical Shifts for Pyrazolone Tautomers

| Tautomer | Solvent | C3 (ppm) | C5 (ppm) | N1 (ppm) | N2 (ppm) | Reference |

| OH-form | CDCl₃ | ~164 | ~129 | ~192 | ~246 | [11] |

| OH-form | DMSO-d₆ | ~159 | ~128 | ~194 | ~262 | [11] |

| NH-form | CDCl₃ | ~163 | ~142 | ~197 | ~248 | [11] |

X-ray Crystallography

Single-crystal X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state.[14][15] By precisely locating the positions of all atoms, including hydrogen atoms, it offers an unambiguous snapshot of the molecular structure. It is crucial to recognize that the solid-state structure may not always reflect the predominant tautomer in solution, as crystal packing forces can favor a particular form.[13]

Computational Chemistry

Density Functional Theory (DFT) and other quantum mechanical methods are powerful tools for predicting the relative stabilities of different tautomers in the gas phase and in solution.[8][10] These calculations can provide valuable insights into the factors governing the tautomeric equilibrium and can aid in the interpretation of experimental data.

Factors Influencing Tautomeric Equilibrium

The delicate balance between tautomeric forms can be shifted by a variety of internal and external factors.

Substituent Effects

The electronic nature of substituents on the phenyl ring and at other positions of the pyrazolone core can significantly impact the relative stabilities of the tautomers. Electron-donating groups tend to favor the enol form, while electron-withdrawing groups can stabilize the keto form.[13][16][17]

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the predominant tautomer.[13]

-

Nonpolar solvents (e.g., C₆D₆, CDCl₃) often favor the less polar enol form, which can be further stabilized by the formation of intermolecularly hydrogen-bonded dimers.[11][12]

-

Polar aprotic solvents (e.g., DMSO-d₆) can disrupt these dimers and may favor the more polar keto or zwitterionic forms.[2][11]

-

Polar protic solvents (e.g., CD₃OD, D₂O) can engage in hydrogen bonding with the solute, further influencing the equilibrium.

Temperature

Temperature can also affect the position of the tautomeric equilibrium. Variable-temperature NMR studies can provide thermodynamic parameters for the interconversion process.[13]

Experimental Protocol: NMR Spectroscopic Investigation of Tautomerism

This protocol outlines a general methodology for investigating the tautomerism of a 1-phenyl-3-carboxy-5-pyrazolone derivative using NMR spectroscopy.

Objective: To determine the predominant tautomeric form(s) in different solvents and to assess the influence of solvent polarity on the equilibrium.

Materials:

-

1-phenyl-3-carboxy-5-pyrazolone derivative of interest

-

Deuterated NMR solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, CD₃OD)

-

High-resolution NMR spectrometer (¹H, ¹³C, and ¹⁵N capabilities)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the pyrazolone derivative.

-

Dissolve the compound in ~0.6 mL of the desired deuterated solvent in an NMR tube.

-

Ensure complete dissolution; gentle warming or sonication may be necessary.

-

Prepare separate samples for each solvent to be investigated.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum to assess the overall structure and identify key proton signals.

-

Acquire a ¹³C NMR spectrum (and/or a DEPT spectrum) to identify the chemical shifts of the pyrazolone ring carbons, particularly C3 and C5.

-

If available, acquire a ¹⁵N NMR spectrum (e.g., via a ¹H-¹⁵N HMBC experiment) to determine the nitrogen chemical shifts.

-

Record all spectra at a constant, controlled temperature (e.g., 298 K).

-

-

Data Analysis:

-

Process and analyze the NMR spectra.

-

Compare the observed chemical shifts with literature values for known pyrazolone tautomers.[11]

-

Integrate relevant signals in the ¹H NMR spectrum to determine the relative populations of the different tautomers if they are in slow exchange on the NMR timescale.

-

Analyze changes in chemical shifts across the different solvents to infer the direction of the equilibrium shift.

-

Caption: Workflow for NMR investigation of pyrazolone tautomerism.

Conclusion

The tautomerism of 1-phenyl-3-carboxy-5-pyrazolone derivatives is a multifaceted phenomenon with significant implications for their application in drug discovery and materials science. A thorough understanding of the interplay between the different tautomeric forms and the factors that govern their equilibrium is essential for the rational design of molecules with desired properties. By employing a combination of advanced analytical techniques, particularly NMR spectroscopy, and computational modeling, researchers can effectively navigate the complex tautomeric landscapes of these versatile compounds. This guide provides a foundational framework for such investigations, empowering scientists to unlock the full potential of this important class of molecules.

References

-

Holzer, W., et al. (2017). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 22(11), 1849. [Link]

-

Ben Abdallah, M., et al. (2014). DFT MODELING OF TAUTOMERIC EQUILIBRIA AND PROTON TRANSFER OF PYRAZOLONE IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 543-550. [Link]

-

Journament. (n.d.). Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives. Journament. [Link]

-

Andrade, B., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4615. [Link]

-

Holzer, W., et al. (2017). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. [Link]

- Google Patents. (n.d.). Process for the preparation of 1-phenyl-3-carbamoyl-pyrazol-5-ones.

-

Fadda, A. A., et al. (2018). Tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases: a theoretical study. Scientific Reports, 8(1), 13233. [Link]

-

Taylor & Francis Online. (n.d.). Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. [Link]

-

ResearchGate. (2023). X-ray crystallographic comparison of pyrazole subsidiaries. [Link]

-

ResearchGate. (2012). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. [Link]

-

Natural Sciences Publishing. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. [Link]

-

ResearchGate. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. [Link]

-

ResearchGate. (2015). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1998). Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. [Link]

-

Reddit. (2023). Tautomers of 3-methyl-5-pyrazolone. [Link]

-

ResearchGate. (n.d.). FIG. 5. Structures and tautomerism of substituted pyrazoles studied in... [Link]

-

PURKH. (n.d.). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. [Link]

-

ResearchGate. (2008). Does tautomeric equilibrium exist in 4-nitroso-5-pyrazolones? [Link]

-

Al-Warhi, T., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5462. [Link]

-

Aguilar-Parrilla, F., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. J. Chem. Soc., Perkin Trans. 2, (10), 1737-1744. [Link]

-

ResearchGate. (2023). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis of Pyrazolone Derivatives and their Biological Activities. [Link]

-

ResearchGate. (2014). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. [Link]

-

Beilstein Journals. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]

-

Chen, Y., et al. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 223, 113645. [Link]

-

ResearchGate. (n.d.). Biologically active pyrazolone and pyrazole derivatives. [Link]

-

Wikipedia. (n.d.). Ionophore. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 4. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Keto-enol tautomerism: Significance and symbolism [wisdomlib.org]

- 7. reddit.com [reddit.com]

- 8. Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives | Journament [journament.com]

- 9. researchgate.net [researchgate.net]

- 10. Tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases: a theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols [mdpi.com]

- 13. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid in Different Solvents

Introduction

5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, a pyrazolone derivative, is a key intermediate in the synthesis of various organic compounds, particularly dyes and pigments.[1] Its chemical structure, featuring both polar (carboxylic acid) and non-polar (phenyl group) moieties, imparts a nuanced solubility profile that is critical for its application in organic synthesis, formulation, and drug development. Understanding the solubility of this compound in different solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies.

This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a predicted solubility profile, and detailed experimental protocols for both qualitative and quantitative solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility characteristics of this compound.

Chemical Structure

Caption: A workflow for the qualitative solubility analysis.

Protocol for Qualitative Solubility Testing

-

Preparation: Place approximately 2-5 mg of this compound into a small test tube.

-

Water Solubility: Add 0.5 mL of deionized water to the test tube. Vigorously agitate the mixture for 30-60 seconds. Observe if the solid dissolves completely.

-

Aqueous Base Solubility: If the compound is insoluble in water, to a fresh sample, add 0.5 mL of 5% aqueous sodium hydroxide (NaOH) solution. Agitate and observe for dissolution. A positive test indicates the presence of an acidic functional group. [2][3]4. Aqueous Weak Base Solubility: If the compound is soluble in 5% NaOH, test its solubility in 0.5 mL of 5% aqueous sodium bicarbonate (NaHCO3) solution. Solubility in NaHCO3 is a strong indication of a carboxylic acid. [2][3]5. Aqueous Acid Solubility: If the compound is insoluble in water, to a fresh sample, add 0.5 mL of 5% aqueous hydrochloric acid (HCl) solution. Agitate and observe. Solubility would indicate the presence of a basic functional group (e.g., an amine).

-

Organic Solvent Solubility: Test the solubility in various organic solvents such as ethanol, acetone, and hexane using the same procedure as with water.

-

Record Observations: For each solvent, record the solubility as "soluble," "sparingly soluble," or "insoluble."

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Protocol for Shake-Flask Solubility Determination

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A mechanical shaker or orbital incubator is recommended for consistent agitation.

-

Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the excess solid has settled. Alternatively, centrifugation can be used to facilitate phase separation.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant, ensuring that no solid particles are transferred. This can be achieved using a filtered syringe. Dilute the collected sample with a suitable solvent to a concentration that is within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility of the compound in the solvent using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Qualitative Solubility of this compound

| Solvent | Observation |

| Water | |

| 5% NaOH | |

| 5% NaHCO3 | |

| 5% HCl | |

| Ethanol | |

| Acetone | |

| Hexane |

(This table should be populated with the experimental observations)

Table 2: Quantitative Solubility of this compound at a Specified Temperature

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

(This table should be populated with the experimentally determined quantitative solubility data)

The interpretation of these results should consider the theoretical principles outlined earlier. For instance, high solubility in basic solutions confirms the acidic nature of the carboxylic acid group. The quantitative data will provide precise values that are crucial for applications such as solution preparation, crystallization, and formulation development.

Conclusion

The solubility of this compound is a critical parameter that dictates its utility in various scientific and industrial applications. This guide has provided a theoretical framework for understanding its solubility based on its chemical structure, along with detailed experimental protocols for its qualitative and quantitative determination. By following the methodologies outlined herein, researchers can obtain reliable and accurate solubility data, enabling the effective use of this compound in their work. The combination of theoretical prediction and rigorous experimental validation provides a robust approach to characterizing the solubility of this and other related organic molecules.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- ChemBK. (2024, April 9). This compound.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- LibreTexts. (2023, August 31). Solubility of Organic Compounds.

Sources

"thermal stability and decomposition of 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid"

An In-depth Technical Guide

Topic: Thermal Stability and Decomposition of 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathway of this compound, a key intermediate in the synthesis of various dyes, pigments, and pharmaceutical compounds. The document elucidates the primary thermal decomposition mechanism, which is identified as decarboxylation, and details the experimental methodologies required for its characterization. By leveraging principles of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), this guide explains the causality behind experimental design and data interpretation. It serves as a vital resource for professionals requiring a deep understanding of the compound's thermal behavior for applications in process safety, formulation development, and quality control.

Introduction

Overview of Pyrazolone Derivatives

Pyrazolone derivatives represent a critical class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their versatile chemical nature has made them indispensable scaffolds in numerous fields. In the pharmaceutical industry, they are precursors to a wide range of drugs exhibiting analgesic, anti-inflammatory, and antipyretic properties[1][2]. Furthermore, their unique chromophoric characteristics are exploited in the manufacturing of dyes and pigments[3]. The first synthesis of a pyrazolone was reported by Ludwig Knorr in 1883, and since then, the study of their synthesis and bioactivity has remained a vibrant area of chemical research[1].

Focus of the Guide: this compound

This guide focuses specifically on this compound (also known as 1-Phenyl-3-carboxy-5-pyrazolone). Understanding the thermal stability of this intermediate is paramount for ensuring safe handling during manufacturing, predicting its shelf-life, and controlling its reactivity in subsequent synthetic steps. The primary objective is to provide a detailed framework for analyzing its thermal decomposition, from the underlying chemical principles to the practical application of analytical techniques.

Molecular Structure

The structural formula of the title compound is presented below. The key features include the pyrazolone core, a phenyl group attached to one of the nitrogen atoms, and a carboxylic acid group at the 3-position.

Caption: Molecular structure of the title compound.

Physicochemical Properties

A summary of the key physicochemical properties is essential for any technical analysis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₃ | [3] |

| Molar Mass | 204.18 g/mol | [3] |

| Appearance | Crystalline solid | |

| Melting Point | ~237 °C | [3] |

| Primary Use | Intermediate for dyes and pigments | [3] |

Core Principles of Thermal Decomposition

Introduction to Thermal Analysis Techniques

To rigorously assess thermal stability, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is employed.

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for quantifying decomposition events that involve the loss of volatile products.

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies both endothermic processes (e.g., melting, evaporation) and exothermic processes (e.g., decomposition, crystallization).

Using these techniques concurrently on a single instrument (simultaneous TGA-DSC) provides the most comprehensive data, directly correlating mass loss events with their thermal signatures.

The Decarboxylation Pathway

The thermal decomposition of many heterocyclic carboxylic acids proceeds via decarboxylation—the removal of a carboxyl group, which is released as carbon dioxide (CO₂).[4] For most carboxylic acids that do not have special activating groups (like a beta-keto group), the most common mechanism for thermal decarboxylation is a unimolecular heterolytic fission, which involves the formation of a carbanion intermediate.[5][6] This process can be significantly influenced by factors such as the presence of metal catalysts (e.g., copper) or the pH of the medium.[7][8][9][10]

For this compound, the expected primary decomposition event is the loss of CO₂, leading to the formation of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one.

Proposed Decomposition Mechanism

The diagram below illustrates the proposed primary thermal decomposition pathway.

Caption: Proposed decarboxylation pathway.

Experimental Methodology for Thermal Analysis

Objective

To determine the key thermal stability parameters of this compound, including the onset temperature of decomposition, the temperature of maximum decomposition rate, the number of decomposition stages, and the mass loss associated with each stage.

Materials and Instrumentation

-

Sample: this compound (purity > 98%).

-

Instrument: Simultaneous TGA-DSC analyzer.

-

Crucibles: Alumina or platinum crucibles (70-100 µL).

-

Purge Gas: High-purity nitrogen (99.999%) for an inert atmosphere.

-

Balance: Analytical microbalance for accurate sample weighing.

Step-by-Step Protocol for TGA-DSC Analysis

-

Instrument Calibration: Ensure the TGA-DSC instrument is calibrated for both temperature and mass using certified reference materials (e.g., Indium for temperature, Calcium Oxalate for mass loss).

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into a clean, tared TGA crucible.

-

Causality: A small sample mass is used to minimize thermal gradients within the sample and ensure uniform heating, leading to sharper, more reproducible thermal events.

-

-

Loading: Place the sample crucible and an empty reference crucible onto the TGA-DSC sensor.

-

Atmosphere Control: Seal the furnace and purge with nitrogen at a flow rate of 50 mL/min for at least 30 minutes before starting the analysis.

-

Causality: An inert nitrogen atmosphere is crucial to prevent oxidative side reactions, ensuring that the observed mass loss is solely due to thermal decomposition and not combustion.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 500 °C at a constant heating rate of 10 °C/min.

-

Causality: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution of thermal events and experimental time.

-

-

Data Acquisition: Record the sample mass, temperature, and differential heat flow throughout the experiment.

-

Data Analysis: Analyze the resulting TGA and DSC curves to determine the key parameters outlined in the objective.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Analysis and Interpretation of Expected Results

Interpreting the DSC Curve